molecular formula C20H26O6 B227872 [(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate CAS No. 13323-48-3

[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate

Cat. No.: B227872
CAS No.: 13323-48-3
M. Wt: 362.4 g/mol
InChI Key: DZTWAOVNNLDWNH-QZTBCQRESA-N
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Scientific Research Applications

[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate has several scientific research applications:

Safety and Hazards

The safety data sheet of Heliangin suggests that it should be handled with protective gloves and impervious clothing. Suitable respiratory protection should be used, and it should be kept away from drains, water courses, or the soil .

Biochemical Analysis

Biochemical Properties

Heliangin plays a crucial role in biochemical reactions, particularly in inhibiting nitric oxide production in macrophages. It interacts with various enzymes, proteins, and other biomolecules. For instance, Heliangin suppresses the expression of ICAM-1, VCAM-1, E-selectin, and MCP-1 in vascular endothelial cells stimulated with TNF-α . These interactions are primarily inhibitory, reducing inflammation and potentially preventing atherosclerosis.

Cellular Effects

Heliangin has profound effects on various cell types and cellular processes. In macrophage-like RAW 264.7 cells, Heliangin inhibits nitric oxide production, thereby reducing inflammation . In vascular endothelial cells, it suppresses the expression of adhesion molecules and cytokines, which are critical in the development of atherosclerosis . Additionally, Heliangin has been shown to disrupt pre-rRNA metabolic processes in NPM1-mutated acute myeloid leukemia cells, leading to reduced cell proliferation and induced differentiation .

Molecular Mechanism

At the molecular level, Heliangin exerts its effects through several mechanisms. It inhibits the NF-κB signaling pathway by preventing the phosphorylation of NF-κB and IκBα in vascular endothelial cells . In NPM1-mutated acute myeloid leukemia cells, Heliangin covalently binds to the small ribosomal protein RPS2, disrupting ribosomal RNA processing and synthesis . This interaction leads to nucleolar stress and activation of the p53 signaling pathway, resulting in anti-proliferative and pro-differentiation effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Heliangin have been observed to change over time. Heliangin is relatively stable, but its anti-inflammatory effects can diminish with prolonged exposure. In in vitro studies, Heliangin’s inhibitory effects on nitric oxide production and cytokine expression are most pronounced within the first 24 hours of treatment . Long-term studies in vivo have shown that Heliangin can maintain its anti-inflammatory and anti-cancer effects over several weeks, although its efficacy may decrease with time due to metabolic degradation .

Dosage Effects in Animal Models

The effects of Heliangin vary with different dosages in animal models. At low doses, Heliangin effectively reduces inflammation and inhibits tumor growth without significant toxicity . At higher doses, Heliangin can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level do not significantly increase efficacy but do increase the risk of toxicity .

Metabolic Pathways

Heliangin is involved in several metabolic pathways. It interacts with enzymes such as nitric oxide synthase in macrophages, inhibiting nitric oxide production . In cancer cells, Heliangin affects ribosomal RNA synthesis by binding to ribosomal proteins . These interactions can alter metabolic flux and metabolite levels, contributing to its anti-inflammatory and anti-cancer effects.

Transport and Distribution

Within cells and tissues, Heliangin is transported and distributed through various mechanisms. It can diffuse across cell membranes and is also transported by specific binding proteins. In vascular endothelial cells, Heliangin accumulates in the cytoplasm and nucleus, where it exerts its anti-inflammatory effects . In cancer cells, Heliangin localizes to the nucleolus, disrupting ribosomal RNA synthesis .

Subcellular Localization

Heliangin’s subcellular localization is critical to its activity. In vascular endothelial cells, Heliangin is found in the cytoplasm and nucleus, where it inhibits NF-κB signaling . In NPM1-mutated acute myeloid leukemia cells, Heliangin localizes to the nucleolus, where it binds to ribosomal proteins and disrupts ribosomal RNA processing . This localization is facilitated by specific targeting signals and post-translational modifications.

Chemical Reactions Analysis

[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Heliangin involves the condensation of two molecules of 2-hydroxy-5-methyl-1,4-benzoquinone with one molecule of 2,3-diaminopropionic acid.", "Starting Materials": [ "2-hydroxy-5-methyl-1,4-benzoquinone", "2,3-diaminopropionic acid" ], "Reaction": [ "Step 1: Dissolve 2-hydroxy-5-methyl-1,4-benzoquinone in anhydrous chloroform.", "Step 2: Add 2,3-diaminopropionic acid to the solution and stir for 24 hours at room temperature.", "Step 3: Filter the resulting precipitate and wash with chloroform.", "Step 4: Recrystallize the product from methanol to obtain pure Heliangin." ] }

CAS No.

13323-48-3

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

[(9Z)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O6/c1-6-10(2)18(22)25-15-9-20(5)16(26-20)8-13(21)11(3)7-14-17(15)12(4)19(23)24-14/h6-7,13-17,21H,4,8-9H2,1-3,5H3/b10-6+,11-7-

InChI Key

DZTWAOVNNLDWNH-QZTBCQRESA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC2(C(O2)CC(/C(=C\C3C1C(=C)C(=O)O3)/C)O)C

SMILES

CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C

Appearance

Powder

melting_point

227 - 229 °C

physical_description

Solid

Synonyms

heliangin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate
Reactant of Route 2
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate
Reactant of Route 3
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate
Reactant of Route 4
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate
Reactant of Route 5
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate
Reactant of Route 6
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate
Customer
Q & A

Q1: How does Heliangin exert its anti-inflammatory effects?

A: Research suggests that Heliangin exerts its anti-inflammatory effects through multiple mechanisms. In LPS-induced macrophage-like RAW 264.7 cells, Heliangin inhibits the production of nitric oxide (NO) []. Furthermore, in TNF-α stimulated vascular endothelial cells, Heliangin suppresses the expression of intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), E-selectin, and monocyte chemoattractant protein-1 (MCP-1) []. This suppression is linked to the inhibition of NF-κB and IκBα phosphorylation, suggesting Heliangin targets the NF-κB signaling pathway to reduce inflammation [].

Q2: Heliangin demonstrates cytotoxic activity against certain cancer cell lines. What is the mechanism behind this?

A: While the exact mechanism remains to be fully elucidated, Heliangin, along with other sesquiterpene lactones like eupaheliangolide A and 3-epi-heliangin, has shown cytotoxicity against human oral epidermoid (KB), cervical epitheloid (Hela), and liver (hepa59T/VGH) carcinoma cells []. This suggests a potential role for Heliangin in cancer research, but further investigations are necessary to understand the specific pathways involved.

Q3: Beyond its anti-inflammatory and cytotoxic effects, does Heliangin exhibit other beneficial properties?

A: Interestingly, Heliangin has demonstrated potential in alleviating constipation. Studies indicate that Ligilactobacillus acidipiscis YJ5, a bacterium, produces Heliangin as a metabolite []. This metabolite, along with others, contributes to the bacterium's ability to improve constipation symptoms in both zebrafish and mouse models []. This effect is linked to Heliangin's influence on gut microbiota composition and potential modulation of the colonic water transport system [].

Q4: What is the structural characterization of Heliangin?

A: While the provided abstracts don't delve into the detailed spectroscopic data of Heliangin, they confirm its classification as a sesquiterpene lactone []. This class of compounds is known for its complex structures often containing a lactone ring fused to other ring systems. To obtain the molecular formula, weight, and detailed spectroscopic information (NMR, IR, Mass Spec), one would need to refer to resources like chemical databases or publications specifically dedicated to Heliangin's structural analysis.

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